molecular formula C11H5ClF2N4 B2600166 6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1097084-22-4

6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2600166
CAS No.: 1097084-22-4
M. Wt: 266.64
InChI Key: LEHWIFFBXXEBDG-UHFFFAOYSA-N
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Description

. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes several types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation reactions: Often require oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain enzymes. The presence of both chlorine and difluorophenyl groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N4/c12-9-1-2-10-15-16-11(18(10)17-9)6-3-7(13)5-8(14)4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHWIFFBXXEBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C3=CC(=CC(=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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